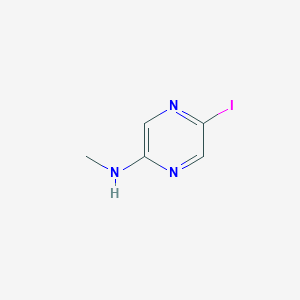

5-Iodo-N-methylpyrazin-2-amine

CAS No.:

Cat. No.: VC20236944

Molecular Formula: C5H6IN3

Molecular Weight: 235.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6IN3 |

|---|---|

| Molecular Weight | 235.03 g/mol |

| IUPAC Name | 5-iodo-N-methylpyrazin-2-amine |

| Standard InChI | InChI=1S/C5H6IN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) |

| Standard InChI Key | LYEGRGLLFXFJHX-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CN=C(C=N1)I |

Introduction

5-Iodo-N-methylpyrazin-2-amine is a synthetic organic compound belonging to the pyrazine class of heterocyclic compounds. It is characterized by its molecular formula and molecular weight of approximately 241.02 g/mol. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis

The synthesis of 5-Iodo-N-methylpyrazin-2-amine typically involves the iodination of N-methylpyrazin-2-amine. This process can be achieved through various methods, including electrophilic aromatic substitution reactions. The specific conditions and reagents used may vary depending on the desired yield and purity of the product.

Related Pyrazine Derivatives

-

3-Chloro-5-iodo-N-methylpyrazin-2-amine: This compound, with a molecular formula of and a molecular weight of 269.47 g/mol, is structurally similar to 5-Iodo-N-methylpyrazin-2-amine but includes a chloro substituent at the 3-position .

-

6-Chloro-5-iodo-N-methylpyrazin-2-amine: Another related compound with a chloro group at the 6-position, sharing the same molecular formula and weight as the 3-chloro derivative .

Biological Activities of Pyrazine Derivatives

Pyrazine derivatives have been explored for their potential therapeutic applications, including anticancer and antimicrobial activities. The modification of the pyrazine ring with different substituents can significantly affect their biological properties.

Future Research Directions

Future studies could focus on the synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis of 5-Iodo-N-methylpyrazin-2-amine. This would involve assessing its efficacy against various biological targets and exploring its potential as a lead compound for drug development.

Table 2: Potential Biological Activities of Pyrazine Derivatives

| Biological Activity | Examples of Pyrazine Derivatives |

|---|---|

| Anticancer | Various pyrazine derivatives |

| Antibacterial | Pyrazine-based compounds |

| Antiviral | Certain pyrazine analogs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume